4-Bromo-2,6-dimethylbenzyl chloride
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Description
4-Bromo-2,6-dimethylbenzyl chloride is a useful research compound. Its molecular formula is C9H10BrCl and its molecular weight is 233.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that benzylic halides, such as this compound, often target carbon atoms in organic molecules during reactions .
Mode of Action
4-Bromo-2,6-dimethylbenzyl chloride can participate in various chemical reactions. One common reaction is nucleophilic substitution, where a nucleophile attacks the carbon atom bonded to the halogen (bromine in this case). This reaction can follow either an SN1 or SN2 pathway, depending on the conditions and the specific structure of the molecule .
Biochemical Pathways
It’s worth noting that benzylic halides are often used in organic synthesis, including in the suzuki–miyaura coupling reaction . This reaction is a type of cross-coupling reaction used to form carbon-carbon bonds, which are fundamental in many biochemical pathways.
Pharmacokinetics
For instance, its relatively small size and the presence of polarizable atoms (bromine and chlorine) could enhance its absorption and distribution .
Result of Action
The result of this compound’s action would depend on the specific context in which it’s used. In organic synthesis, its action often results in the formation of new carbon-carbon bonds, which can lead to the creation of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the temperature and pH can affect the rate and outcome of its reactions. Additionally, the presence of other substances (e.g., catalysts or inhibitors) can also have significant effects .
Properties
IUPAC Name |
5-bromo-2-(chloromethyl)-1,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXADSLLHBDNNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CCl)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.